molecular formula C8H8ClFOS B14770941 (5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane

(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane

Cat. No.: B14770941
M. Wt: 206.67 g/mol
InChI Key: MNEOGSAEDVDHIW-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS. This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring and the presence of the methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8ClFOS

Molecular Weight

206.67 g/mol

IUPAC Name

1-chloro-4-fluoro-2-methoxy-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFOS/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3

InChI Key

MNEOGSAEDVDHIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)SC)F

Origin of Product

United States

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